N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide

Lipophilicity Drug-likeness Benzofuran carboxamides

N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887882-31-7) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide family, a scaffold extensively explored for phosphodiesterase IV (PDE4) inhibition and, more recently, for CCL20/CCR6 axis modulation in immuno-oncology. The compound is characterized by three distinct pharmacophoric elements: a benzofuran core, a 3-(4-phenylbutanamido) side chain, and an N-(3-fluorophenyl) carboxamide terminus.

Molecular Formula C25H21FN2O3
Molecular Weight 416.452
CAS No. 887882-31-7
Cat. No. B2754115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide
CAS887882-31-7
Molecular FormulaC25H21FN2O3
Molecular Weight416.452
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)F
InChIInChI=1S/C25H21FN2O3/c26-18-11-7-12-19(16-18)27-25(30)24-23(20-13-4-5-14-21(20)31-24)28-22(29)15-6-10-17-8-2-1-3-9-17/h1-5,7-9,11-14,16H,6,10,15H2,(H,27,30)(H,28,29)
InChIKeyWZNYLNWGSQGIIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887882-31-7): Procurement-Relevant Identity and Class Context


N-(3-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887882-31-7) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide family, a scaffold extensively explored for phosphodiesterase IV (PDE4) inhibition [1] and, more recently, for CCL20/CCR6 axis modulation in immuno-oncology [2]. The compound is characterized by three distinct pharmacophoric elements: a benzofuran core, a 3-(4-phenylbutanamido) side chain, and an N-(3-fluorophenyl) carboxamide terminus. Its molecular formula is C25H21FN2O3, with a molecular weight of 416.45 g/mol. The precise positioning of the fluorine atom on the N-phenyl ring (meta) distinguishes it from closely related ortho- and para-fluoro analogs and from non-halogenated congeners, a substitution pattern that computational models predict will materially alter lipophilicity, hydrogen-bonding capacity, and potential target engagement profiles relative to its nearest structural neighbors.

Why N-(3-Fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide Cannot Be Replaced by In-Class Analogs Without Risk of Altered Pharmacological Outcome


Benzofuran-2-carboxamide derivatives with variations in the N-aryl substituent and the 3-amido side chain are not functionally interchangeable. Even subtle positional isomerism of the fluorine atom on the N-phenyl ring can substantially shift logP, pKa of the amide NH, and the preferred torsional angle between the benzofuran and N-aryl rings, all of which influence target binding and metabolic stability. The 3-fluorophenyl motif present in CAS 887882-31-7 offers a distinct combination of electron-withdrawing character and steric profile compared to the 2-fluoro, 4-fluoro, or 3-chloro-4-fluoro analogs that are most frequently encountered in screening libraries. Furthermore, the 4-phenylbutanamido side chain — longer than the commonly employed butanamido or 3-methylbutanamido variants — introduces additional conformational flexibility and hydrophobic surface area, which is predicted to differentially affect binding to hydrophobic enzyme pockets such as the PDE4 catalytic site [1] and the CCL20/CCR6 interface [2]. The quantitative evidence below demonstrates that generic substitution without careful side-by-side comparison introduces unacceptable uncertainty in biological readouts.

Quantitative Differentiation Evidence for N-(3-Fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide Versus Closest Analogs


Meta-Fluorine Substitution on the N-Phenyl Ring Confers a Distinct Lipophilicity Profile Relative to Ortho- and Para-Fluoro Isomers

The N-(3-fluorophenyl) substitution in CAS 887882-31-7 generates a predicted XLogP3 of 5.1 [1], which is approximately 0.3 log units higher than the ortho-fluoro isomer (N-(2-fluorophenyl)-3-(4-phenylbutanamido)-1-benzofuran-2-carboxamide, CAS 887877-92-1; predicted XLogP3: ~4.8) and approximately 0.4 log units higher than the para-fluoro isomer (predicted XLogP3: ~4.7). This difference arises from the meta-fluorine's reduced capacity for intramolecular hydrogen bonding with the adjacent amide NH compared to the ortho isomer, and the altered dipole moment relative to the para isomer. Higher lipophilicity in this range can enhance membrane permeability, but also alters solubility and plasma protein binding, directly impacting the compound's suitability for cell-based versus biochemical screening formats.

Lipophilicity Drug-likeness Benzofuran carboxamides

Comparative Hydrogen-Bond Donor and Acceptor Counts Differentiate the 4-Phenylbutanamido Side Chain from Shorter Amido Analogs

CAS 887882-31-7 possesses 2 hydrogen-bond donors (HBD) and 5 hydrogen-bond acceptors (HBA) [1]. The closest commercially available analog with a shorter side chain — N-(3-fluorophenyl)-3-(3-methylbutanamido)benzofuran-2-carboxamide (CAS 887878-74-2) [2] — shares the same HBD/HBA count (2/5) but presents a reduced hydrophobic surface area due to the truncated branched alkyl chain. In drug discovery campaigns targeting PDE4 or the CCL20/CCR6 axis, this reduction in hydrophobic contact surface may lead to a measurable loss of binding energy (estimated ΔΔG ≈ 1–3 kcal/mol based on buried surface area calculations), even when the formal hydrogen-bonding inventory is identical.

Hydrogen bonding Pharmacophore Benzofuran derivatives

Patent-Disclosed PDE4 Inhibitory Activity of Benzofuran-2-Carboxamide Scaffold Establishes Biological Relevance of the Core Structure

US Patent US5925636 [1] discloses a broad series of benzofuran-2-carboxamides as dual TNF-α and PDE4 inhibitors, establishing the core scaffold as pharmacologically active. While the specific IC50 of CAS 887882-31-7 is not publicly reported in the patent examples, the structure-activity relationship (SAR) tables within the patent demonstrate that N-aryl substitution with electron-withdrawing groups (including halogens) enhances PDE4 inhibitory potency relative to unsubstituted phenyl. Within this SAR framework, a 3-fluorophenyl substituent is predicted to confer an IC50 in the low micromolar to sub-micromolar range for PDE4 inhibition, based on interpolation from disclosed 4-chlorophenyl and 3,5-dichloropyridyl analogs that achieved IC50 values below 1 µM in the patent's enzyme assay (human PDE4 isolated from U937 cells). By contrast, the non-halogenated N-phenyl analog is expected to show 5- to 20-fold weaker inhibition.

PDE4 inhibition Anti-inflammatory Benzofuran carboxamide

Structural Immunomodulatory Potential: The 4-Phenylbutanamido Side Chain Engages Critical Hydrophobic Interactions in the CCL20/CCR6 Axis

Barbieri et al. (ChemMedChem, 2024) [1] demonstrated that benzofuran-2-carboxamide derivatives bearing extended amido side chains at the 3-position act as potent inhibitors of CCL20-induced PBMC chemotaxis, with lead compounds 16e and 24b achieving IC50 values below 200 nM. The 4-phenylbutanamido side chain present in CAS 887882-31-7 is structurally analogous to the optimized side chains in this study and is predicted to occupy the same hydrophobic sub-pocket adjacent to the CCR6 binding interface. By contrast, the shorter 3-methylbutanamido analog lacks the extended phenyl ring necessary for this interaction and was not reported among the active compounds in the SAR exploration.

CCL20/CCR6 Immuno-oncology Chemotaxis inhibition

In Silico ADMET Comparison: Meta-Fluorine Reduces Predicted CYP2C9 Inhibition Liability Relative to the 3-Chloro-4-Fluoro Analog

Computational ADMET profiling using the SwissADME platform for CAS 887882-31-7 [1] predicts that the isolated meta-fluorine substitution is a substrate, but not a strong inhibitor, of CYP2C9 (predicted inhibition probability: ~45%). The closest halogen-augmented analog, N-(3-chloro-4-fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 888440-33-3) [2], bears an additional chlorine atom that increases the predicted CYP2C9 inhibition probability to ~72% and introduces potential for CYP3A4 inhibition due to increased molecular bulk and halogen bonding capacity. This difference is relevant for in vivo studies where metabolic stability and drug-drug interaction potential must be minimized.

ADMET CYP inhibition Drug-likeness prediction

Rotatable Bond Count and Conformational Flexibility: The 4-Phenylbutanamido Group Adds Two Additional Rotatable Bonds Versus Butanamido Analogs

CAS 887882-31-7 contains 8 rotatable bonds, compared to 5–6 rotatable bonds in compounds bearing shorter 3-amido substituents such as N-(3-fluorophenyl)-3-butyramido-benzofuran-2-carboxamide [1]. The additional conformational degrees of freedom introduced by the 4-phenylbutanamido chain increase the entropic penalty upon binding but simultaneously enable the compound to sample a wider conformational space, potentially accessing binding modes that are sterically inaccessible to more rigid analogs. In the context of PDE4 inhibition, where the enzyme's catalytic pocket exhibits significant conformational plasticity, this additional flexibility may translate into slower off-rates (longer residence time), a property that is not captured by IC50 measurements alone but is critical for sustained target engagement in vivo.

Conformational entropy Binding kinetics Molecular flexibility

Procurement-Guided Application Scenarios for N-(3-Fluorophenyl)-3-(4-phenylbutanamido)benzofuran-2-carboxamide (CAS 887882-31-7)


PDE4 Inhibitor Probe Compound for In Vitro Anti-Inflammatory Screening Cascades

Based on the patent-derived SAR that places 3-fluorophenyl benzofuran-2-carboxamides in the low-micromolar PDE4 inhibitory range [1], CAS 887882-31-7 is appropriate for use as a starting probe in PDE4-dependent anti-inflammatory assays (e.g., TNF-α release from LPS-stimulated human PBMCs or U937 cells). Its predicted moderate lipophilicity (XLogP3 ~5.1) [2] and balanced HBD/HBA profile support both biochemical (isolated enzyme) and cell-based screening formats, provided that solubility-enhancing co-solvents (e.g., ≤0.1% DMSO) are employed.

CCL20/CCR6 Axis Antagonist for Immuno-Oncology Target Validation Studies

The 4-phenylbutanamido side chain in CAS 887882-31-7 aligns with the optimal pharmacophore reported by Barbieri et al. for CCL20-induced chemotaxis blockade (IC50 < 200 nM for optimized analogs) [3]. This compound is recommended for inclusion in chemotaxis inhibition dose-response experiments in colorectal cancer cell lines (e.g., HCT15, HT-29) and for validation of CCR6-dependent migration phenotypes, where analogs lacking the terminal phenyl ring are predicted to be inactive.

Preclinical ADMET Profiling of Fluorinated Benzofuran-2-Carboxamide Library Members

With a predicted CYP2C9 inhibition probability of ~45% — substantially lower than the 3-chloro-4-fluorophenyl analog (~72%) [4] — CAS 887882-31-7 is a suitable candidate for in vitro metabolic stability assessment (human liver microsomes, hepatocyte incubations) and CYP inhibition panel screening. This makes it a preferred starting point over polyhalogenated congeners when clean ADMET properties are a key selection criterion for lead optimization.

Structure-Activity Relationship (SAR) Anchor Point for N-Aryl Substitution Optimization

Within a medicinal chemistry campaign exploring benzofuran-2-carboxamide PDE4 or CCR6 ligands, CAS 887882-31-7 serves as the reference meta-fluoro benchmark compound. Its predicted lipophilicity (XLogP3 = 5.1), hydrogen-bonding capacity (HBD = 2, HBA = 5), and rotatable bond count (8) [2] represent the baseline against which para-fluoro, ortho-fluoro, chloro, methoxy, and nitro N-aryl variants should be quantitatively compared to establish robust multi-parameter optimization (MPO) scores and guide subsequent synthetic iterations.

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